2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1708263-93-7
VCID: VC3193752
InChI: InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
SMILES: CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

CAS No.: 1708263-93-7

Cat. No.: VC3193752

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol - 1708263-93-7

Specification

CAS No. 1708263-93-7
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
Standard InChI Key NZNYTXAUTFHROB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3

Introduction

Molecular Formula

The molecular formula for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is C14H14N2OC_{14}H_{14}N_{2}O.

Molecular Weight

The molecular weight of this compound is approximately 230.27 g/mol.

Structural Representation

The structural representation can be depicted as follows:

text
N / \ C C / \ C N | | C---C---C | | C C

Where the cyclopropyl group is attached to one nitrogen atom and the p-tolyl group is attached to the carbon adjacent to the second nitrogen atom.

Synthetic Routes

Research indicates that various synthetic routes can be employed to produce 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, often involving cyclization reactions of appropriate precursors. Notable methods include:

  • Cyclization of substituted pyrimidines: This involves using cyclopropane derivatives and p-tolyl substituents in a controlled reaction environment.

  • Functionalization techniques: Utilizing functional groups on pyrimidine rings to facilitate further reactions that yield the desired compound.

Reaction Mechanisms

The reaction mechanisms typically involve nucleophilic attack on electrophilic centers within the pyrimidine structure, leading to the formation of new bonds and subsequent rearrangements.

Pharmacological Potential

Studies have suggested that compounds similar to 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol exhibit significant biological activity, including:

  • Antiviral properties: Some derivatives have shown efficacy against viral infections.

  • Anticancer activity: The compound may interact with cellular pathways relevant to cancer proliferation and survival.

Therapeutic Uses

Due to its structural characteristics, this compound could be explored for use in drug development targeting specific diseases, particularly those involving viral mechanisms or uncontrolled cell growth.

Recent Studies

Recent literature highlights ongoing research into the efficacy of pyrimidine derivatives, including 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, focusing on their potential as therapeutic agents. Key findings include:

Study ReferenceFindings
Identified potential antiviral activity against specific viruses.
Demonstrated anticancer effects in vitro with specific cell lines.
Provided insights into synthetic pathways for efficient production.

Future Directions

Future research may focus on optimizing synthesis routes, exploring structure-activity relationships, and conducting comprehensive biological evaluations to establish safety profiles and therapeutic indices.

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